2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring substituted with a 3-methylbenzoyl group
Mechanism of Action
Target of Action
Quinoxaline derivatives, a core structure in this compound, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
The exact mode of action of this compound is currently unknown. Quinoxaline derivatives have been reported to exhibit promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound may interact with these enzymes, potentially inhibiting their activity.
Biochemical Pathways
Given the reported activity of similar quinoxaline derivatives, it is possible that this compound may affect pathways related to the metabolism of carbohydrates, given its potential interaction with alpha-glucosidase and alpha-amylase .
Result of Action
Similar quinoxaline derivatives have been reported to exhibit significant antibacterial activity , suggesting that this compound may also have antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-(3-methylbenzoyl)piperidine can be prepared by reacting 3-methylbenzoyl chloride with piperidine under basic conditions.
Quinoxaline Core Synthesis: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the quinoxaline ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}quinoxaline
Uniqueness
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the 3-methylbenzoyl group, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
(3-methylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)21(25)24-11-9-17(10-12-24)26-20-14-22-18-7-2-3-8-19(18)23-20/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSDJARNCIZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.